molecular formula C16H18N2O2S B2990492 N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1211205-58-1

N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2990492
CAS No.: 1211205-58-1
M. Wt: 302.39
InChI Key: BYKPYWFWYHBUMC-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Methodologies and Catalysis

A novel one-pot synthetic approach has been developed to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the utility of oxalamide derivatives in facilitating complex rearrangement reactions for producing both anthranilic acid derivatives and oxalamides. This methodology provides a high-yielding, operationally simple route, highlighting the significance of oxalamide derivatives in synthetic organic chemistry (Mamedov et al., 2016).

Material Science and Polymer Research

The creation of photoactive compounds from oxalamide derivatives has been demonstrated, where the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate leads to photochromic diarylethene. This compound, easily subjected to various chemical modifications, showcases the adaptability of oxalamide derivatives in developing new materials for photochromic applications (Lvov et al., 2017).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-8-12(2)10-13(9-11)18-16(20)15(19)17-6-5-14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPYWFWYHBUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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